molecular formula C16H13ClN4O2 B2937657 [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-phenylcarbamate CAS No. 338419-08-2

[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-phenylcarbamate

Cat. No. B2937657
CAS RN: 338419-08-2
M. Wt: 328.76
InChI Key: LYDVUNMUKWQJAS-UHFFFAOYSA-N
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Description

“[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-phenylcarbamate” is a chemical compound. It is related to a class of compounds known as triazoles . Triazoles are a group of five-membered ring compounds containing three nitrogen atoms. They have been found to exhibit a wide range of biological activities and are a part of many important drugs .


Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, a series of new ester derivatives were synthesized by the reaction of various acids with 1-phenyl/1-(4-chlorophenyl)-2-(1H-triazol-1-yl)ethanol . Another study reported the synthesis of novel 1,2,4-triazole derivatives including 1,3-diphenyl-2-(1H-triazol-1-yl)propan-1-ones .


Molecular Structure Analysis

The molecular structure of “[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-phenylcarbamate” can be represented by the SMILES string Clc1ccc(cc1)-n2cc(C=O)nn2 . The empirical formula is C9H6ClN3O and the molecular weight is 207.62 .

Future Directions

The future directions for research on “[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-phenylcarbamate” could include further exploration of its potential biological activities. For instance, novel 1,2,4-triazole derivatives have shown promising anticancer activities . Additionally, the design and synthesis of novel anticonvulsant drugs using (arylalkyl)azoles as a scaffold have been suggested .

Mechanism of Action

Target of Action

Similar compounds are known to interact with various enzymes and receptors, influencing their function and leading to a range of biological effects .

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces . These interactions can alter the conformation and activity of the target molecules, leading to changes in cellular processes .

Biochemical Pathways

Similar compounds have been shown to influence a variety of biochemical pathways, including those involved in cell signaling, metabolism, and gene expression .

Pharmacokinetics

Factors such as the compound’s size, charge, lipophilicity, and the presence of functional groups can influence its pharmacokinetic properties . These properties can affect the compound’s bioavailability, or the extent and rate at which it reaches its site of action .

Result of Action

Similar compounds have been shown to induce a range of effects, from changes in cell morphology and function to alterations in gene expression .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . Additionally, the compound’s environmental persistence and potential for bioaccumulation can impact its long-term effects .

properties

IUPAC Name

[1-(4-chlorophenyl)triazol-4-yl]methyl N-phenylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN4O2/c17-12-6-8-15(9-7-12)21-10-14(19-20-21)11-23-16(22)18-13-4-2-1-3-5-13/h1-10H,11H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYDVUNMUKWQJAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)OCC2=CN(N=N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-phenylcarbamate

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